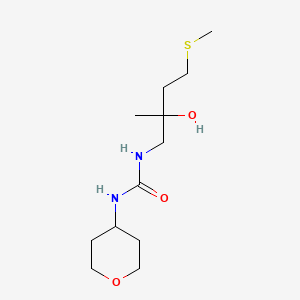

1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structural features, including a hydroxy group, a methylthio group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common approach includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid and tetrahydro-2H-pyran-4-amine.

Formation of Intermediate:

Coupling Reaction: The intermediate is then coupled with tetrahydro-2H-pyran-4-amine under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a suitable base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and urea groups can form hydrogen bonds with active sites, while the methylthio group may participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

1-(2-Hydroxy-2-methylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the methylthio group, which may affect its reactivity and interaction with targets.

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(pyridin-4-yl)urea:

Uniqueness: 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Biological Activity

1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known by its CAS number 2034228-87-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N2O3S, with a molecular weight of 273.39 g/mol. The structure features a urea group linked to a tetrahydro-pyran moiety and a hydroxy-methyl-thioalkyl side chain, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N2O3S |

| Molecular Weight | 273.39 g/mol |

| CAS Number | 2034228-87-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Starting Materials : Utilization of 2-hydroxy-2-methylbutanoic acid and tetrahydro-2H-pyran-4-amine.

- Formation of Intermediate : Creation of a reactive intermediate through standard organic synthesis methods.

- Coupling Reaction : The intermediate is coupled with tetrahydro-2H-pyran-4-amine to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through hydrogen bonding facilitated by the hydroxy and urea groups. The methylthio group enhances hydrophobic interactions, potentially increasing binding affinity to target enzymes or receptors.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related urea compounds have shown activity against various bacterial strains, suggesting that this compound may possess similar effects .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comparative analysis of various urea derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial efficacy against E. coli and Staphylococcus aureus .

- Enzyme Interaction Analysis : Research involving structural analogs revealed competitive inhibition mechanisms against histone methyltransferases, indicating that this compound could similarly modulate epigenetic factors in cancer cells .

- Toxicity Assessment : Toxicological evaluations suggest that while some derivatives exhibit potent biological activity, they also maintain a favorable toxicity profile in mammalian cell lines, which is critical for therapeutic applications .

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-12(16,5-8-18-2)9-13-11(15)14-10-3-6-17-7-4-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKXRHLQOZVVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1CCOCC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.